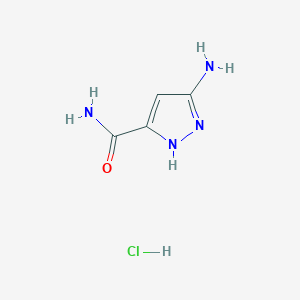

5-Amino-1H-pyrazole-3-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

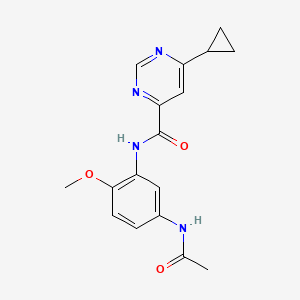

5-Amino-1H-pyrazole-3-carboxamide hydrochloride is a compound that belongs to the class of aminopyrazoles . Aminopyrazoles are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 . They are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Synthesis Analysis

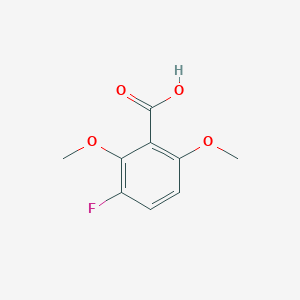

The synthesis of aminopyrazole-based compounds often involves reactions with various metal catalysts in acetic acid and acetonitrile solvents . For instance, the coupling of carboxylic acid with amine in the presence of 1-hydroxybenzotriazole, N-(3-dimethyl-aminopropyl)-N′-ethylcarbodiimide hydrochloride, and N,N-diisopropylethylamine in DMF at room temperature, followed by hydrolysis with LiOH·H2O in aqueous methanol at room temperature, and subsequent acidification with 1 M hydrochloric acid .

Molecular Structure Analysis

The molecular structure of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride is represented by the SMILES string O=C(N)C1=NNC(N)=C1.[H]Cl . The InChI key for this compound is MVCFAYQBYQAIHZ-UHFFFAOYSA-N .

Chemical Reactions Analysis

5-Aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles . The reactivity order of the nucleophilic sites in aminopyrazoles is 5-NH2 > 1-NH > 4-CH .

Physical And Chemical Properties Analysis

The empirical formula of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride is C4H7ClN4O and its molecular weight is 162.58 . It is a solid compound .

Wissenschaftliche Forschungsanwendungen

Antitumor Activities

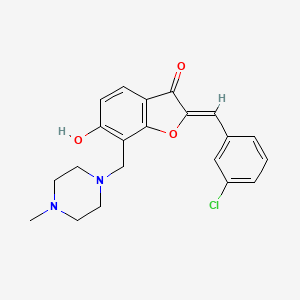

5-Amino-1H-pyrazole-3-carboxamide hydrochloride is used in the synthesis of compounds with potential antitumor activities. Pyrazolopyrimidine derivatives and Schiff bases derived from this compound show promising in vitro antitumor activities against different human cancer cell lines. Studies have also explored the structure-activity relationship of these compounds (Hafez et al., 2013).

Cytotoxicity

Research on 5-Amino-1H-pyrazole-3-carboxamide hydrochloride includes the creation of new derivatives with cytotoxic properties. These derivatives have been screened for in vitro cytotoxic activity against various cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

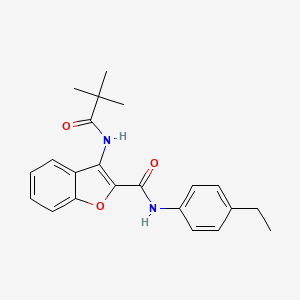

The compound is also involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These syntheses offer insight into novel chemical processes and the creation of new compounds with potential pharmacological interest (Miyashita et al., 1990).

Versatile Intermediate for Synthesis

5-Amino-1H-pyrazole-3-carboxamide hydrochloride serves as a versatile intermediate in the preparation of various compounds. It is used in the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, providing a novel and efficient route for creating these compounds (Bobko et al., 2012).

Antimicrobial Activity

This compound is instrumental in the synthesis of pyrazolyl-1-carboxamide derivatives. These derivatives have been tested and shown to possess significant antimicrobial activities, broadening the scope of its potential applications in medicine (Sharshira & Hamada, 2011).

Safety And Hazards

Zukünftige Richtungen

Aminopyrazoles, including 5-Amino-1H-pyrazole-3-carboxamide hydrochloride, have large therapeutic potential . They are being studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

Eigenschaften

IUPAC Name |

3-amino-1H-pyrazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.ClH/c5-3-1-2(4(6)9)7-8-3;/h1H,(H2,6,9)(H3,5,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCFAYQBYQAIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1H-pyrazole-3-carboxamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol](/img/structure/B2613407.png)

![Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2613412.png)

![N6-butyl-N4-(3-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613414.png)

![Methyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2613416.png)

![2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2613420.png)

![N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide](/img/structure/B2613422.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2613425.png)

![2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide](/img/structure/B2613427.png)